molecular formula C9H7F3O2S B14805364 Methyl 4-mercapto-2-(trifluoromethyl)benzoate

Methyl 4-mercapto-2-(trifluoromethyl)benzoate

Cat. No.: B14805364
M. Wt: 236.21 g/mol
InChI Key: WNVUPKYIDYILNH-UHFFFAOYSA-N
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Description

Methyl 4-mercapto-2-(trifluoromethyl)benzoate is a fluorinated aromatic ester featuring a trifluoromethyl (-CF₃) group at the 2-position and a mercapto (-SH) group at the 4-position of the benzene ring. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, while the mercapto group introduces nucleophilic and metal-binding capabilities, distinguishing it from other derivatives .

Properties

Molecular Formula

C9H7F3O2S

Molecular Weight

236.21 g/mol

IUPAC Name

methyl 4-sulfanyl-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7F3O2S/c1-14-8(13)6-3-2-5(15)4-7(6)9(10,11)12/h2-4,15H,1H3

InChI Key

WNVUPKYIDYILNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-mercapto-2-(trifluoromethyl)benzoate typically involves the esterification of 4-mercapto-2-(trifluoromethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-mercapto-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-mercapto-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-mercapto-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares Methyl 4-mercapto-2-(trifluoromethyl)benzoate with structurally related compounds:

Compound Name Molecular Formula Key Functional Groups Unique Properties/Applications
This compound C₉H₇F₃O₂S -SH, -CF₃, benzoate ester High nucleophilicity (SH group), enhanced lipophilicity (CF₃)
Methyl 4-methoxy-2-(trifluoromethyl)benzoate C₁₀H₉F₃O₃ -OCH₃, -CF₃, benzoate ester Used in coatings, analytical standards; methoxy group increases stability
Ethyl 4-methoxy-2-(trifluoromethyl)benzoate C₁₁H₁₁F₃O₃ -OCH₃, -CF₃, ethyl ester Tailored for agrochemicals; ethyl ester alters solubility
Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate C₉H₇ClF₃NO₂ -NH₂, -Cl, -CF₃, benzoate ester Balances reactivity (Cl) and stability (CF₃); used in drug intermediates
Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate C₉H₅F₅O₂ -F, -CF₃, benzoate ester Enhanced electron-withdrawing effects; applications in fluorinated polymers

Table 2: Comparative Physicochemical Properties

Property This compound* Methyl 4-methoxy-2-(trifluoromethyl)benzoate Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate
Molecular Weight ~242 g/mol 246.17 g/mol 265.6 g/mol
LogP (Lipophilicity) ~3.5 (estimated) 2.8 3.1
Key Reactivity Thiol-disulfide exchange, metal binding Ester hydrolysis, electrophilic substitution Nucleophilic substitution (Cl site)
Thermal Stability Moderate (SH oxidation risk) High Moderate (Cl substitution)

*Estimated based on structural analogs.

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